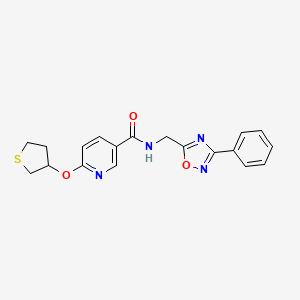![molecular formula C13H19NO2 B2505481 N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide CAS No. 2411314-69-5](/img/structure/B2505481.png)
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide, also known as CMBA, is a chemical compound that has gained attention for its potential use in scientific research. CMBA belongs to the class of ynamides, which are organic compounds that contain a triple bond between a carbon and a nitrogen atom. In
Mécanisme D'action
The mechanism of action of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis. Additionally, this compound has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of cancer stem cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis in mouse models of cancer. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide in lab experiments is its potential as a cancer treatment. This compound has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for further research. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which may have applications in the treatment of various diseases. One limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of this compound in vivo.
Orientations Futures
There are several future directions for research on N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo. Another area of research is the development of this compound derivatives with improved efficacy and selectivity. Finally, research is needed to determine the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention for its potential use in scientific research. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of cancer stem cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects. While further research is needed to determine the safety and efficacy of this compound, it is a promising candidate for further research in the field of cancer treatment and inflammation.
Méthodes De Synthèse
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of cyclopropylcarbinol with tert-butyl chloroformate to form cyclopropylcarbonyl tert-butyl carbonate. This intermediate product is then reacted with sodium hydride and methyl 3-bromopropionate to form 2-cyclopropyl-3-methyloxolan-3-yl methyl 3-methylbut-2-enoate. Finally, this compound is reacted with ammonia to form this compound.
Applications De Recherche Scientifique
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been shown to inhibit the activity of cancer stem cells, which are thought to play a crucial role in cancer recurrence and metastasis.
Propriétés
IUPAC Name |
N-[(2-cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-4-11(15)14-9-13(2)7-8-16-12(13)10-5-6-10/h10,12H,5-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSOWDPOBVTMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CCOC1C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol](/img/structure/B2505398.png)
![[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2505399.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)




![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2505410.png)
![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)



